

The Absence of Natural Krypton-79: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Krypton-79
Cat. No.:	B1196655

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence of **Krypton-79** (^{79}Kr), an inquiry of interest to researchers in various scientific fields. Extensive review of existing literature and nuclear data confirms that **Krypton-79** is not a naturally occurring isotope. It is a synthetic radionuclide, a product of artificial nuclear reactions. This document elucidates the reasons for its absence in nature, contrasting its properties with those of naturally occurring krypton isotopes. Furthermore, it details the primary artificial production methods of ^{79}Kr , its decay characteristics, and the experimental protocols for its detection and quantification. This guide serves as a foundational resource for professionals requiring a comprehensive understanding of **Krypton-79**.

Natural Abundance of Krypton Isotopes

Krypton (Kr), atomic number 36, is a noble gas present in the Earth's atmosphere at a concentration of approximately 1.14 parts per million by volume.^[1] Naturally occurring krypton is a composite of six stable or near-stable isotopes. The isotopic composition of atmospheric krypton is well-established and is presented in Table 1.

Isotope	Natural Abundance (%)	Half-life
⁷⁸ Kr	0.355	9.2 x 10 ²¹ years
⁸⁰ Kr	2.286	Stable
⁸² Kr	11.593	Stable
⁸³ Kr	11.500	Stable
⁸⁴ Kr	56.987	Stable
⁸⁶ Kr	17.279	Stable

Table 1: Natural Abundance of Stable Krypton Isotopes. The data represents the typical isotopic composition of krypton found in the Earth's atmosphere.

In addition to these stable isotopes, trace amounts of long-lived radioisotopes are present in the environment. Notably, Krypton-81 (⁸¹Kr), with a half-life of 229,000 years, is produced in the atmosphere through cosmic ray spallation of stable krypton isotopes.[\[2\]](#) Another significant radioisotope, Krypton-85 (⁸⁵Kr), with a half-life of 10.76 years, is primarily of anthropogenic origin, released from nuclear reactors and reprocessing plants.[\[2\]](#)

The Case of Krypton-79: A Synthetic Isotope

In contrast to the aforementioned isotopes, **Krypton-79** is conspicuously absent from the natural environment. Its status as a "synthetic" isotope is consistently noted in nuclear data compilations. The primary reasons for its non-observance in nature are twofold: its short half-life and the low probability of its formation through natural nuclear processes.

Decay Properties of Krypton-79

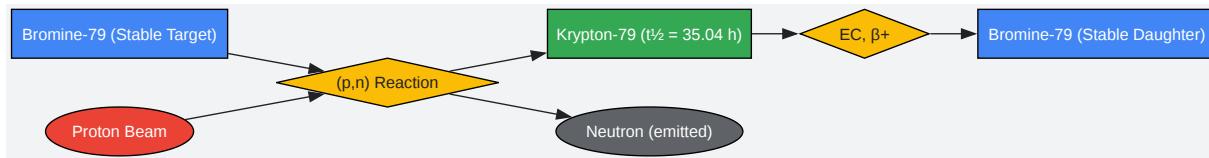
Krypton-79 is a radioactive isotope with a relatively short half-life of 35.04 hours.[\[3\]](#) It decays primarily through electron capture and positron emission (β^+) to Bromine-79 (⁷⁹Br), which is a stable isotope.[\[3\]](#) This short half-life means that any ⁷⁹Kr that might have been present during the Earth's formation would have long since decayed. For a sustained natural presence, a continuous production mechanism is required.

Property	Value
Atomic Number (Z)	36
Mass Number (A)	79
Half-life	35.04 hours
Decay Modes	Electron Capture, β^+ (Positron Emission)
Daughter Isotope	^{79}Br (stable)
Spin and Parity	1/2-

Table 2: Nuclear Properties of **Krypton-79**. This table summarizes the key decay characteristics of the synthetic radioisotope ^{79}Kr .[\[3\]](#)[\[4\]](#)

Natural Production Pathways: A Low Probability

Natural production of radioisotopes in the Earth's crust and atmosphere occurs through two primary mechanisms: cosmogenic and nucleogenic processes.


- **Cosmogenic Production:** This involves the interaction of high-energy cosmic rays with atomic nuclei. The primary mechanism is spallation, where a high-energy particle fragments a heavier nucleus. Potential target elements for the cosmogenic production of ^{79}Kr in the upper atmosphere and on the Earth's surface include heavier elements like Zirconium (Zr), Niobium (Nb), and Molybdenum (Mo). However, the nuclear cross-sections (a measure of the probability of a specific reaction) for spallation reactions leading to ^{79}Kr are exceedingly low. The energy thresholds and the number of nucleons that need to be ejected from the target nuclei make the formation of ^{79}Kr a rare event compared to the production of other krypton isotopes.
- **Nucleogenic Production:** This involves reactions with neutrons and alpha particles produced from the decay of uranium and thorium in the Earth's crust. A potential nucleogenic pathway to ^{79}Kr is through neutron capture by Bromine-79 (^{79}Br), followed by two neutron emissions ($n,2n$), or through reactions with Selenium isotopes. However, the low natural abundance of target isotopes and the low neutron flux in most geological environments render the production rate of ^{79}Kr negligible.

The combination of a short half-life and very low production rates from natural sources explains the absence of detectable quantities of **Krypton-79** in the environment.

Artificial Production of Krypton-79

Krypton-79 is readily produced in laboratory settings using particle accelerators. The most common production route involves the bombardment of a stable bromine isotope with protons.

A prevalent method is the $^{79}\text{Br}(\text{p},\text{n})^{79}\text{Kr}$ reaction. In this process, a target containing Bromine-79, often in the form of a bromide salt like sodium bromide (NaBr), is irradiated with a proton beam.^[5] The incident proton interacts with the ^{79}Br nucleus, leading to the emission of a neutron and the formation of a ^{79}Kr nucleus.

[Click to download full resolution via product page](#)

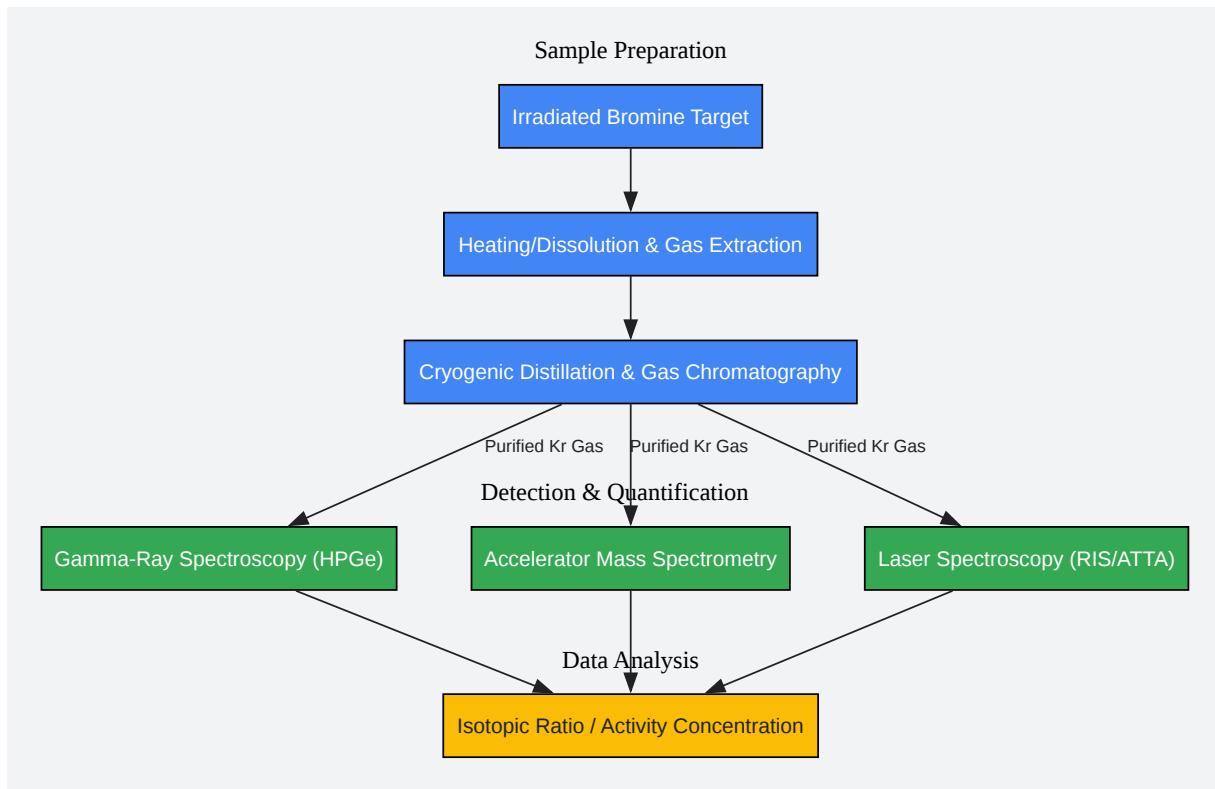
Artificial production and decay pathway of **Krypton-79**.

Experimental Protocols for the Detection of Krypton-79

Given its synthetic nature, the detection of **Krypton-79** is confined to laboratory environments, typically following its production. The short half-life and low expected concentrations necessitate highly sensitive detection methods.

Sample Preparation

For the analysis of ^{79}Kr produced from a solid or liquid target, the krypton gas must first be extracted and purified. A typical workflow involves:


- Target Dissolution/Degassing: The irradiated target material is either dissolved in a suitable solvent or heated under vacuum to release the trapped krypton gas.

- **Gas Purification:** The released gas mixture is passed through a series of cold traps and getters to remove reactive gases (e.g., water vapor, oxygen, nitrogen) and other noble gases with different boiling points. Cryogenic distillation and gas chromatography are often employed for precise separation.

Detection and Quantification Methods

Several techniques can be employed for the detection and quantification of **Krypton-79**:

- **Gamma-Ray Spectroscopy:** As ^{79}Kr decays, it emits characteristic gamma rays. High-purity germanium (HPGe) detectors are used to measure the energy and intensity of these gamma rays. The presence of a peak at 129.8 keV, a primary gamma emission of ^{79}Kr , allows for its identification and quantification. The activity of the sample can be determined by comparing the measured count rate to the detector's efficiency at that energy.
- **Accelerator Mass Spectrometry (AMS):** AMS is an ultra-sensitive technique capable of detecting extremely low concentrations of isotopes. While typically used for long-lived isotopes, its principles can be applied to ^{79}Kr . The process involves ionizing the krypton atoms, accelerating them to high energies, and then using magnetic and electric fields to separate the ions based on their mass-to-charge ratio. This method allows for the direct counting of ^{79}Kr atoms, providing high precision even with very small samples.
- **Laser-Based Spectroscopy:** Advanced techniques such as Resonance Ionization Spectroscopy (RIS) and Atom Trap Trace Analysis (ATTa) utilize lasers to selectively excite and ionize atoms of a specific isotope. These methods offer extremely high selectivity and sensitivity, making them suitable for the detection of rare isotopes like ^{79}Kr in a controlled environment.

[Click to download full resolution via product page](#)

Generalized experimental workflow for the detection of **Krypton-79**.

Conclusion

Krypton-79 is a synthetic radioisotope that does not occur naturally. Its short half-life of 35.04 hours and the extremely low probability of its formation through natural cosmogenic or nucleogenic processes preclude its presence in the terrestrial environment. The understanding of its properties, artificial production, and detection is crucial for its application in various research fields, including nuclear medicine and fundamental nuclear physics. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, clarifying the status of **Krypton-79** as a man-made isotope and detailing the scientific principles governing its existence and measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Xenon - Wikipedia [en.wikipedia.org]
- 2. ISOLDE - Wikipedia [en.wikipedia.org]
- 3. mirdsoft.org [mirdsoft.org]
- 4. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 5. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Absence of Natural Krypton-79: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1196655#natural-occurrence-of-krypton-79\]](https://www.benchchem.com/product/b1196655#natural-occurrence-of-krypton-79)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com